molecular formula C19H21F2NO2 B15007007 1-(2,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15007007
M. Wt: 333.4 g/mol
InChI Key: VYXPLYMBVNTNRZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the difluorophenyl and ethoxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    Fluconazole: A widely used antifungal drug with a difluorophenyl group, but with a different core structure and mechanism of action.

    2,4-Difluoroacetophenone: A simpler compound with a difluorophenyl group, used as an intermediate in organic synthesis.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, used in various chemical and biological studies.

Properties

Molecular Formula

C19H21F2NO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C19H21F2NO2/c1-3-23-17-9-12-7-8-22-19(15(12)11-18(17)24-4-2)14-6-5-13(20)10-16(14)21/h5-6,9-11,19,22H,3-4,7-8H2,1-2H3

InChI Key

VYXPLYMBVNTNRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=C(C=C3)F)F)OCC

Origin of Product

United States

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